3,6-Dibromo-2-fluorobenzamide
Description
3,6-Dibromo-2-fluorobenzamide is a halogenated aromatic compound characterized by a benzamide backbone substituted with two bromine atoms at the 3- and 6-positions and a fluorine atom at the 2-position. Its molecular formula is C₇H₄Br₂FNO, with a molecular weight of 315.92 g/mol. The compound’s unique substitution pattern confers distinct electronic and steric properties, making it relevant in pharmaceutical and agrochemical research, particularly as a precursor or intermediate in synthesis pathways involving halogenated aromatics. The fluorine atom at the 2-position enhances electrophilic reactivity, while bromine substituents increase molecular weight and polarizability, influencing solubility and binding interactions in biological systems .
Properties
IUPAC Name |
3,6-dibromo-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXGLYRUJJQYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Br)C(=O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Bromination of Fluorobenzene Derivatives
Bromination using N-Bromosuccinimide (NBS) in the presence of catalysts or solvents : This method is widely used for selective bromination of aromatic sulfonic acid derivatives, as demonstrated in the preparation of 2,6-dibromo benzaldehyde derivatives starting from benzene sulfonic acid (patent CN109400453A). Although the starting substrate differs, the principle of selective bromination at positions ortho and para to activating groups can be adapted to fluorobenzene derivatives.
Bromination under mild conditions with metal bromides and hydrogen peroxide : This environmentally friendly approach, catalyzed by ammonium molybdate, has been used for dibromination of anilines (CN103570566A). This method avoids corrosive bromine reagents, making it suitable for industrial scale-up and could be adapted for fluorobenzene amides.
Lithiation Followed by Bromination
- Directed ortho-lithiation followed by electrophilic bromination : This technique is used to introduce bromine atoms selectively on aromatic rings with directing groups such as amides or fluorine substituents. For example, lithiation of dibromocarbazole derivatives with n-butyllithium followed by electrophilic substitution has been reported. Similar methods can be applied to 3,6-dibromo-2-fluorobenzamide synthesis, where lithiation at positions adjacent to fluorine or amide groups precedes bromination.
Amide Formation
- The amide group can be introduced either before or after bromination:
- Starting from 2-fluorobenzoic acid or its derivatives , amide formation can be achieved via reaction with ammonia or amines under standard amidation conditions.
- Alternatively, bromination of 2-fluorobenzamide could be performed directly, provided the reaction conditions are compatible with the amide functionality.
Representative Synthetic Route Proposal
Based on the above principles and analogous examples, a plausible preparation method for 3,6-Dibromo-2-fluorobenzamide is as follows:
| Step | Reagents & Conditions | Description | Expected Outcome |
|---|---|---|---|
| 1 | Starting material: 2-fluorobenzamide | Use commercially available or synthesized 2-fluorobenzamide | Substrate with amide and fluorine group |
| 2 | Bromination with N-bromosuccinimide (NBS) in chloroform or acetonitrile, possibly with a catalyst such as silica gel or ammonium molybdate | Controlled addition of NBS at 40-50°C, monitoring by HPLC or TLC | Selective bromination at 3 and 6 positions |
| 3 | Workup: filtration, washing, and purification | Neutralization and extraction to isolate product | Pure 3,6-dibromo-2-fluorobenzamide |
Data Table: Comparative Analysis of Bromination Methods for Aromatic Halogenation
| Method | Reagents & Catalysts | Temperature Range | Selectivity | Environmental Impact | Industrial Suitability |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | NBS, chloroform or acetonitrile, silica gel | 40–50°C | High for ortho/para | Moderate, uses organic solvents | Widely used, scalable |
| Metal bromide + H2O2 + catalyst | NaBr or KBr, H2O2, ammonium molybdate | Room temperature | Good, mild conditions | Low, environmentally friendly | Suitable for industrial use |
| Directed ortho-lithiation | n-Butyllithium, THF, low temperature (-50°C) | -50 to 0°C | Very high regioselectivity | Requires low temperature, sensitive reagents | More complex, less scalable |
Research Findings and Notes
The selective bromination of benzene sulfonic acid derivatives using NBS demonstrates that controlled bromination at specific positions is achievable with proper temperature and reagent control. This principle can be extended to fluorobenzamide substrates.
The ammonium molybdate-catalyzed bromination method offers an environmentally friendlier alternative to traditional bromination, avoiding corrosive bromine and minimizing waste. This method's mild conditions may preserve sensitive amide groups.
Lithiation followed by electrophilic bromination provides excellent regioselectivity but requires stringent temperature control and dry, inert atmosphere conditions. This method is suitable when high positional selectivity is critical.
The order of functional group introduction (amide vs. bromine) depends on the stability of intermediates and reaction conditions. Amide groups are stable under mild bromination but may be sensitive to strong lithiation conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atoms at positions 3 and 6, along with fluorine at position 2, create electron-deficient sites on the aromatic ring, facilitating NAS.
Key Notes :
-
Bromine atoms are more reactive than fluorine in NAS due to weaker C-Br bonds.
-
Steric hindrance from adjacent substituents may reduce reaction rates .
Amide Group Reactivity
The benzamide moiety can undergo hydrolysis or act as a directing group in cross-coupling reactions.
Mechanistic Insight :
-
Hydrolysis proceeds via nucleophilic attack at the carbonyl carbon, forming intermediates that collapse to release NH₃ or amines .
Electrophilic Substitution
Electrophiles target positions ortho/para to electron-withdrawing groups (Br, F).
| Electrophile | Conditions | Product | Reference |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,6-Dibromo-2-fluoro-5-nitrobenzamide | |
| Sulfonation | SO₃, H₂SO₄, 50°C | 3,6-Dibromo-2-fluoro-5-sulfobenzamide |
Regioselectivity :
-
Nitration favors the para position relative to the amide group due to steric and electronic effects.
Cross-Coupling Reactions
The bromine atoms enable participation in palladium-catalyzed couplings.
Yield Factors :
Stability and Byproduct Formation
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties
One of the notable applications of 3,6-Dibromo-2-fluorobenzamide is its neuroprotective effects. Research indicates that this compound protects developing neurons in a mouse model of hippocampal neurogenesis and also offers protection to mature neurons within the substantia nigra in models of Parkinson’s disease. This suggests potential therapeutic applications in neurodegenerative disorders .
Antiviral Activity
The compound has shown promise in antiviral applications. In studies involving various derivatives, compounds similar to 3,6-Dibromo-2-fluorobenzamide exhibited significant antiviral activity against hepatitis B virus, demonstrating the ability to inhibit viral replication and down-regulate viral promoter activity . This positions it as a candidate for further development in antiviral therapies.
Materials Science
Electrochemical Applications
In materials science, 3,6-Dibromo-2-fluorobenzamide has been investigated for its potential use in electrochemical applications. Specifically, it has been tested as a cathode material in non-aqueous redox flow batteries. The incorporation of this compound into new materials has shown promising results in enhancing the reduction potential necessary for efficient battery operation .
Data Table: Summary of Applications
Case Study 1: Neuroprotection
In a study examining the effects of 3,6-Dibromo-2-fluorobenzamide on neuronal health, researchers utilized a mouse model to assess its impact on hippocampal neurogenesis. Results indicated that treatment with the compound led to increased survival rates of neurons under stress conditions, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antiviral Efficacy
A series of experiments were conducted to evaluate the antiviral efficacy of 3,6-Dibromo-2-fluorobenzamide and related compounds against hepatitis B virus. The results demonstrated that certain derivatives could significantly reduce viral load and inhibit replication at low concentrations, showcasing their potential as antiviral drugs.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
3,6-Dibromo-2-fluorobenzamide belongs to a family of halogenated benzamides, but its substitution pattern differentiates it from analogs:
Key Observations :
- Electronic Effects : Fluorine at C2 directs electrophilic substitution reactions to the para position (C5), whereas bromine’s electron-withdrawing nature deactivates the ring, reducing reactivity at adjacent positions .
Biological Activity
3,6-Dibromo-2-fluorobenzamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
3,6-Dibromo-2-fluorobenzamide is characterized by the presence of bromine and fluorine substituents on a benzamide scaffold. These halogen atoms can enhance the compound's lipophilicity and binding affinity to biological targets, which is crucial for its activity in various biological systems.
The mechanism of action for 3,6-Dibromo-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The presence of bromine and fluorine enhances its binding affinity and specificity towards these targets. The compound can undergo various chemical reactions, including substitution reactions where bromine atoms can be replaced by nucleophiles, oxidation, and reduction reactions to form different derivatives.
Anticancer Activity
Research has indicated that 3,6-Dibromo-2-fluorobenzamide exhibits promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, structure-activity relationship (SAR) studies revealed that modifications to the benzamide structure could enhance its anticancer properties against specific cell lines such as SW1116 (colon cancer) and MCF-7 (breast cancer) with reported IC50 values significantly lower than standard chemotherapeutics like methotrexate .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3,6-Dibromo-2-fluorobenzamide | SW1116 | 7.29 | |
| 3,6-Dibromo-2-fluorobenzamide | MCF-7 | <0.022 |
Antimicrobial Activity
In addition to anticancer properties, 3,6-Dibromo-2-fluorobenzamide has shown antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting key enzymes critical for bacterial growth and survival. Studies have reported effective minimum inhibitory concentrations (MIC) against pathogens such as Mycobacterium tuberculosis and Escherichia coli .
Case Studies
Case Study 1: Anticancer Efficacy in Colon Cancer Models
A study conducted on SW1116 colon cancer cells demonstrated that 3,6-Dibromo-2-fluorobenzamide effectively induced apoptosis through modulation of cell cycle progression. The compound was found to activate caspase pathways leading to increased cell death in a dose-dependent manner .
Case Study 2: Antimicrobial Efficacy Against Drug-Resistant Strains
In another study focusing on drug-resistant strains of Mycobacterium tuberculosis, the compound exhibited significant antibacterial activity with an MIC value that indicates potential as a therapeutic agent in treating resistant infections . The study highlighted the importance of structural modifications in enhancing the efficacy against resistant strains.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,6-Dibromo-2-fluorobenzamide, and how can reaction conditions be optimized?
- Methodology : Start with halogenation of 2-fluorobenzamide using bromine in a controlled environment (e.g., HBr or Br₂ with FeBr₃ as a catalyst). Monitor reaction progress via HPLC to optimize stoichiometry and temperature (typically 60–80°C). Purify via recrystallization using ethanol/water mixtures, and confirm purity via melting point analysis and <sup>19</sup>F NMR .
- Safety : Use inert atmospheres (N₂/Ar) to prevent side reactions and ensure proper ventilation due to bromine’s toxicity .
Q. How can researchers characterize the purity and structural integrity of 3,6-Dibromo-2-fluorobenzamide?
- Analytical Techniques :
- <sup>1</sup>H/<sup>13</sup>C NMR : Verify substitution patterns (e.g., bromine at positions 3 and 6, fluorine at position 2).
- LC-MS : Confirm molecular weight (MW: 279.93 g/mol) and detect impurities (e.g., mono-brominated byproducts).
- XRD : Resolve crystallographic ambiguities if unexpected steric effects arise .
Q. What safety protocols are critical when handling 3,6-Dibromo-2-fluorobenzamide?
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis.
- Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal .
Advanced Research Questions
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of 3,6-Dibromo-2-fluorobenzamide in cross-coupling reactions?
- Mechanistic Insight : Bromine’s strong electron-withdrawing effect activates the benzene ring for nucleophilic aromatic substitution (SNAr), while fluorine’s inductive effect stabilizes intermediates. Use DFT calculations (e.g., Gaussian) to model charge distribution and predict regioselectivity in Suzuki-Miyaura couplings .
- Experimental Validation : Compare reaction rates with mono-halogenated analogs (e.g., 3-bromo-2-fluorobenzamide) to isolate substituent effects .
Q. What strategies resolve contradictory data on the compound’s solubility in polar aprotic solvents?
- Contradiction : Some studies report high solubility in DMF, while others note limited solubility.
- Resolution :
Perform temperature-dependent solubility assays (e.g., 25°C vs. 60°C).
Use Hansen solubility parameters to correlate solvent polarity with dissolution efficiency.
Explore co-solvent systems (e.g., DMSO:THF 1:1) to enhance miscibility .
Q. How can 3,6-Dibromo-2-fluorobenzamide be functionalized to create bioactive analogs?
- Approach :
- Amide Bond Modifications : React with Grignard reagents (e.g., MeMgBr) to generate tertiary amides.
- Halogen Exchange : Replace bromine with iodine via Ullmann coupling for radiolabeling studies.
- Biological Testing : Screen analogs for enzyme inhibition (e.g., kinase assays) using fluorescence-based readouts .
Q. What computational tools predict the environmental persistence or toxicity of 3,6-Dibromo-2-fluorobenzamide?
- Tools :
- EPI Suite : Estimate biodegradation half-life and bioaccumulation potential.
- ECOSAR : Predict acute aquatic toxicity using QSAR models.
- Validation : Compare predictions with experimental microcosm studies (e.g., OECD 301B) .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
- Root Cause : Variations in protonation states (amide vs. carboxylic acid forms) may alter degradation pathways.
- Resolution :
Conduct pH-dependent stability studies (pH 1–7) using <sup>19</sup>F NMR to track fluorine retention.
Isolate degradation products (e.g., debrominated derivatives) via preparative TLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
